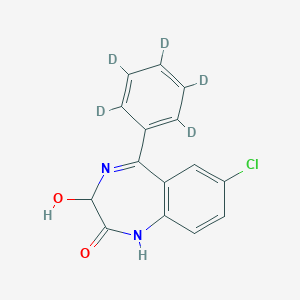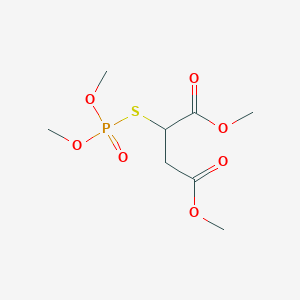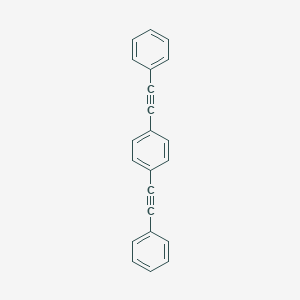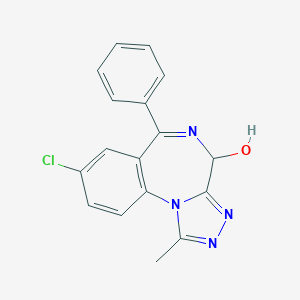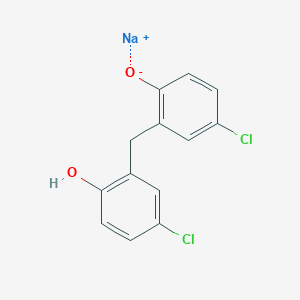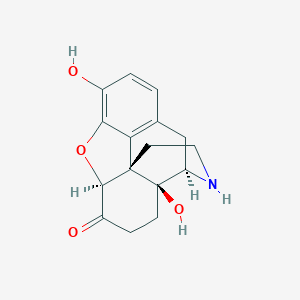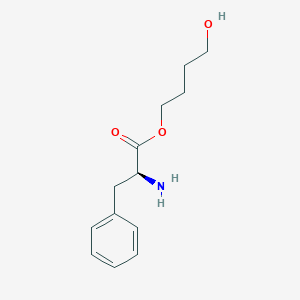
Phenylalanine 4-hydroxybutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanine 4-hydroxybutyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Phenylalanine 4-hydroxybutyl ester is synthesized through a specific method and has been shown to have various biochemical and physiological effects.
Mechanism of Action
Phenylalanine 4-hydroxybutyl ester works by modulating various biochemical pathways in the body. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. It also has antioxidant properties, which protect the body against oxidative stress.
Biochemical and Physiological Effects:
Phenylalanine 4-hydroxybutyl ester has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It also has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, it has neuroprotective properties, which protect the brain against damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Phenylalanine 4-hydroxybutyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it may have different effects in different animal models, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of Phenylalanine 4-hydroxybutyl ester. One potential direction is the investigation of its use in the treatment of various neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, its potential use as an anti-inflammatory agent in various inflammatory diseases such as arthritis and multiple sclerosis can be explored. Further studies can also investigate its long-term effects and potential side effects to ensure its safety for human use.
Conclusion:
Phenylalanine 4-hydroxybutyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been shown to have various biochemical and physiological effects. Its mechanism of action is well understood, and it has been extensively studied for its potential use in the treatment of various diseases. While there are limitations to its use in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Synthesis Methods
Phenylalanine 4-hydroxybutyl ester is synthesized through a multi-step process that involves the reaction of phenylalanine with butanol and hydroxylamine. The reaction takes place in the presence of a catalyst and under specific conditions such as temperature and pressure. The resulting product is purified through various techniques such as chromatography and recrystallization to obtain a high-quality product.
Scientific Research Applications
Phenylalanine 4-hydroxybutyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and antioxidant properties. It is also being investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, Phenylalanine 4-hydroxybutyl ester has been shown to have a positive effect on cognitive function and memory.
properties
CAS RN |
136680-70-1 |
|---|---|
Product Name |
Phenylalanine 4-hydroxybutyl ester |
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-hydroxybutyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO3/c14-12(10-11-6-2-1-3-7-11)13(16)17-9-5-4-8-15/h1-3,6-7,12,15H,4-5,8-10,14H2/t12-/m0/s1 |
InChI Key |
RPIZQTCVTPOZFI-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCCCCO)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
Other CAS RN |
136680-70-1 |
synonyms |
Phe-HBE phenylalanine 4-hydroxybutyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)
